Bhq-2-琥珀酰亚胺酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

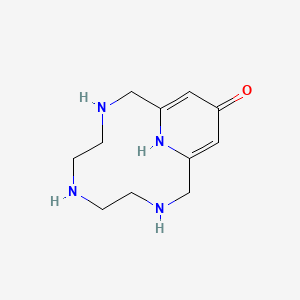

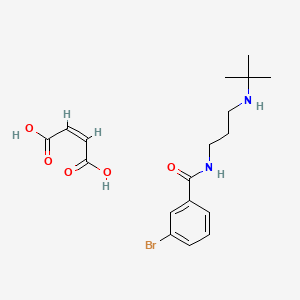

Bhq-2-succinimide ester is a carboxylic acid ester used for the post-synthesis 5-BHQ-2 labeling of oligonucleotides . It is designed to bind to peptide primary amines such as the N-terminal or Amine coupling . It can be dissolved in DCM, DMSO, MeCN, or DMF and conjugated directly to amines .

Synthesis Analysis

Bhq-2-succinimide ester products are designed to bind to peptide primary amines such as the N-terminal or Amine coupling . If the sequence contains residues such as lysine, which provide additional primary amines, it may lead to multiple incorporation of BHQ into each peptide molecule . Reductants commonly used to reduce dithiol bonds in peptides/proteins, such as DTT and TCEP, also reduce BHQ azo bonds, resulting in color loss and reduced quenching efficiency .Molecular Structure Analysis

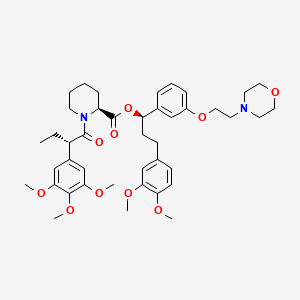

Bhq-2-succinimide ester contains a total of 76 bonds; 47 non-H bonds, 25 multiple bonds, 14 rotatable bonds, 7 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 tertiary amine (aromatic), 2 N azo-derivatives, 1 hydroxylamine (aliphatic), 1 nitro group (aromatic) and 2 ethers (aromatic) .Chemical Reactions Analysis

The simplest, most common and versatile techniques for crosslinking or labeling peptides and proteins involve the use of chemical groups that react with primary amines (–NH2) . These primary amines are especially nucleophilic; this makes them easy to target for conjugation with several reactive groups .科学研究应用

光敏保护基:Bhq-2-琥珀酰亚胺酯,也称为溴化羟基喹啉(BHQ),已被用作羧酸的光敏保护基。它比其他酯具有更高的单光子量子效率,并对多光子诱导光解敏感,适用于体内应用。其增加的溶解度和低荧光对于包埋生物信使(Fedoryak & Dore, 2002)是有利的。

红细胞存活研究:Bhq-2-琥珀酰亚胺酯,以生物素-N-羟基琥珀酰亚胺酯(BNHS)等琥珀酰亚胺酯的形式,已被用于体内红细胞生物素化。这种方法有助于估计红细胞存活和年轻或老化红细胞的富集(Hoffmann-Fezer et al., 1991)。

琥珀酰亚胺酯的形成:Bhq-2-琥珀酰亚胺酯参与了N-三氟乙酰氧琥珀酰亚胺(TFA-NHS)的原位形成方法及其在琥珀酰亚胺酯形成中的应用。该过程包括从各种氨基酸中形成N-三氟乙酰和N-马来酰氨基酸琥珀酰亚胺酯(Leonard & Bruncková, 2011)。

选择性官能化:Bhq-2-琥珀酰亚胺酯已被用于合成3-(吲哚-2-基)琥珀酰亚胺衍生物,展示了对吲哚衍生物中C-2的选择性官能化。通过精心选择烯烃配体,可以避免β-氢消除(Lanke, Bettadapur, & Prabhu, 2015)。

光谱和对接研究:Bhq-2-琥珀酰亚胺酯被用于其构象和光谱特性的研究。例如,N-(2-羟乙基)琥珀酰亚胺已经通过FT-IR、FT-Raman、UV-Vis和分子对接研究进行了分析,揭示了其结构、能量和反应特性的见解(Eşme & Sagdinc, 2019)。

安全和危害

Bhq-2-succinimide ester is classified as Acute Tox. 4 (Oral) H302, Acute Tox. 4 (Inhalation:dust,mist) H332, Skin Irrit. 2 H315, Eye Irrit. 2 H319, Skin Sens. 1 H317, and STOT RE 2 H373 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash hands thoroughly after handling, and use only outdoors or in a well-ventilated area .

未来方向

Bhq-2-succinimide ester is a reactive dark quencher used in a variety of Fluorescence Resonance Energy Transfer (FRET) DNA detection probes . Its future applications could potentially expand in the field of biochemistry and molecular biology, particularly in the development of more efficient and sensitive detection methods for various biological processes and diseases.

属性

IUPAC Name |

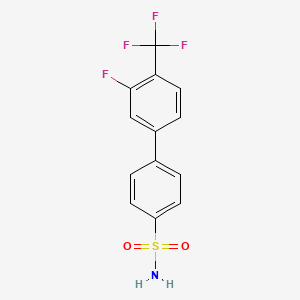

(2,5-dioxopyrrolidin-1-yl) 4-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N7O8/c1-34(16-4-5-29(39)44-35-27(37)14-15-28(35)38)21-10-6-19(7-11-21)30-32-23-17-26(43-3)24(18-25(23)42-2)33-31-20-8-12-22(13-9-20)36(40)41/h6-13,17-18H,4-5,14-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKREZFIUDGDHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)ON1C(=O)CCC1=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3OC)N=NC4=CC=C(C=C4)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N7O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bhq-2-succinimide ester | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)

![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)

![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)

![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)

![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)